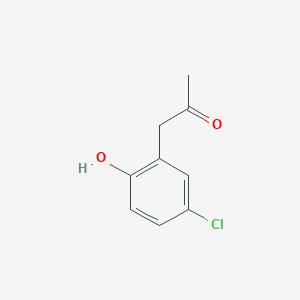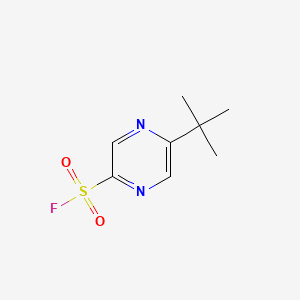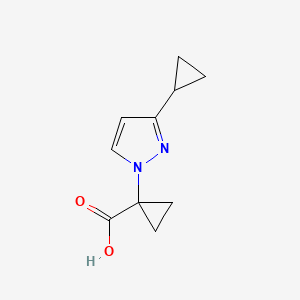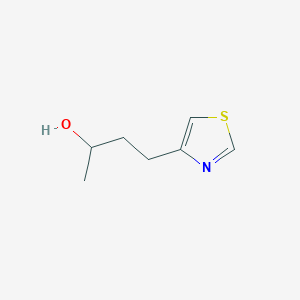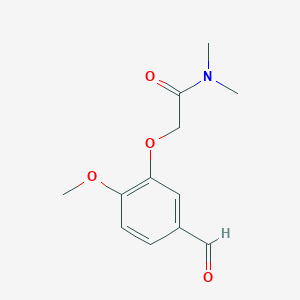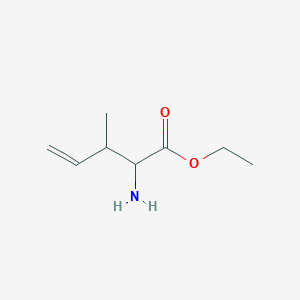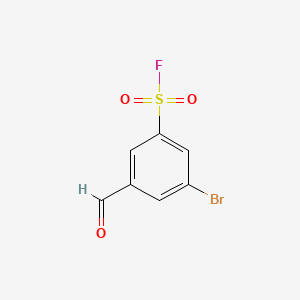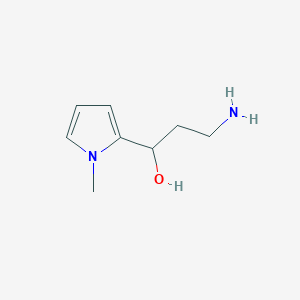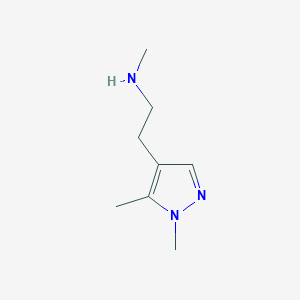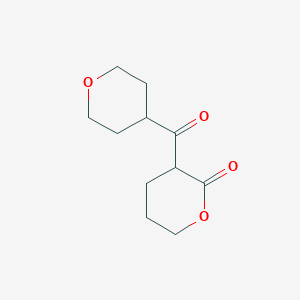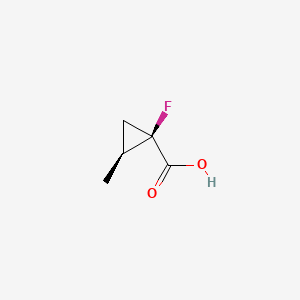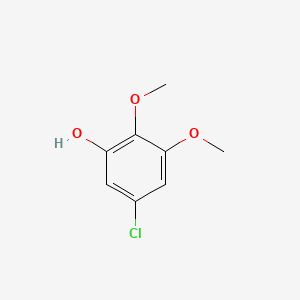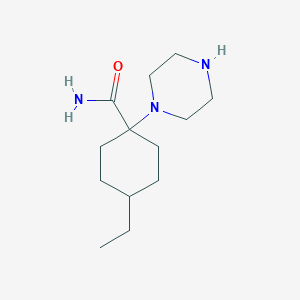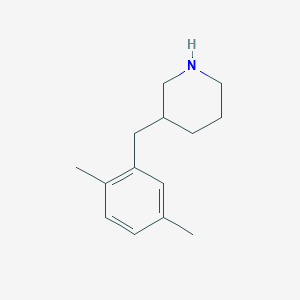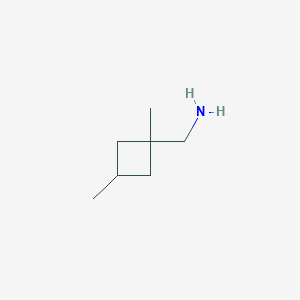
(1,3-Dimethylcyclobutyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-Dimethylcyclobutyl)methanamine is an organic compound with the molecular formula C7H15N It is a derivative of cyclobutane, where two methyl groups are attached to the 1 and 3 positions of the cyclobutane ring, and a methanamine group is attached to the ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dimethylcyclobutyl)methanamine typically involves the cyclization of suitable precursors followed by the introduction of the methanamine group. One common method involves the reaction of 1,3-dimethylcyclobutanone with ammonia or an amine source under reducing conditions to form the desired amine. The reaction conditions often include the use of a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as the purification of intermediates, control of reaction temperature and pressure, and the use of catalysts to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
(1,3-Dimethylcyclobutyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be further reduced to form more saturated amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, alkoxides, and thiolates can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce more saturated amines.
科学研究应用
(1,3-Dimethylcyclobutyl)methanamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (1,3-Dimethylcyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
相似化合物的比较
Similar Compounds
Cyclobutylmethanamine: A similar compound with a cyclobutane ring and a methanamine group, but without the methyl substitutions.
(1,2-Dimethylcyclobutyl)methanamine: A compound with methyl groups at the 1 and 2 positions of the cyclobutane ring.
(1,3-Dimethylcyclopentyl)methanamine: A compound with a cyclopentane ring instead of a cyclobutane ring.
Uniqueness
(1,3-Dimethylcyclobutyl)methanamine is unique due to the specific positioning of the methyl groups on the cyclobutane ring, which can influence its chemical reactivity and biological activity. The presence of the methanamine group also provides versatility in its applications across different fields of research.
属性
分子式 |
C7H15N |
|---|---|
分子量 |
113.20 g/mol |
IUPAC 名称 |
(1,3-dimethylcyclobutyl)methanamine |
InChI |
InChI=1S/C7H15N/c1-6-3-7(2,4-6)5-8/h6H,3-5,8H2,1-2H3 |
InChI 键 |
RFDRMEPBOMJDMJ-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C1)(C)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


